Cas no 1286720-27-1 (1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one)

1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one structure
1286720-27-1 structure
商品名:1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
CAS番号:1286720-27-1
MF:C19H24FN3O2
メガワット:345.41116809845
CID:6439597
PubChem ID:52906725

1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
    • 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
    • VU0521530-1
    • 1286720-27-1
    • 1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-(2-fluorophenoxy)ethanone
    • 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
    • AKOS024519712
    • F5823-0450
    • インチ: 1S/C19H24FN3O2/c1-14-11-15(2)23(21-14)12-16-7-9-22(10-8-16)19(24)13-25-18-6-4-3-5-17(18)20/h3-6,11,16H,7-10,12-13H2,1-2H3
    • InChIKey: CJIFVKSCFRNPHE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1OCC(N1CCC(CN2C(C)=CC(C)=N2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 345.18525518g/mol
  • どういたいしつりょう: 345.18525518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 47.4Ų

1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5823-0450-3mg
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
1286720-27-1
3mg
$94.5 2023-09-09
Life Chemicals
F5823-0450-4mg
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
1286720-27-1
4mg
$99.0 2023-09-09
Life Chemicals
F5823-0450-1mg
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
1286720-27-1
1mg
$81.0 2023-09-09
Life Chemicals
F5823-0450-5mg
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
1286720-27-1
5mg
$103.5 2023-09-09
Life Chemicals
F5823-0450-5μmol
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
1286720-27-1
5μmol
$94.5 2023-09-09
Life Chemicals
F5823-0450-2mg
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
1286720-27-1
2mg
$88.5 2023-09-09
Life Chemicals
F5823-0450-2μmol
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one
1286720-27-1
2μmol
$85.5 2023-09-09

1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one 関連文献

1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-oneに関する追加情報

Introduction to 1-{4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Methylpiperidin-1-yl}-2-(2-Fluorophenoxy)Ethan-1-one (CAS No. 1286720-27-1)

The compound 1-{4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Methylpiperidin-1-yl}-2-(2-fluorophenoxy)Ethan-1-one, identified by the CAS number 1286720-27-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyrazole moiety and a fluoro-substituted phenoxy group. The combination of these structural elements contributes to its distinctive chemical properties and functional versatility.

Key structural features of this compound include the presence of a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom. The piperidine ring is further substituted at the 4-position with a methyl group attached to a pyrazole ring. Pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and ability to participate in various chemical reactions. In this compound, the pyrazole ring is substituted at positions 3 and 5 with methyl groups, enhancing its electronic properties and potentially influencing its reactivity.

Another critical component of this molecule is the fluoro-substituted phenoxy group attached to the ethanone moiety. The phenoxy group consists of a phenyl ring connected via an oxygen atom to the ketone group. The fluorine substitution at position 2 of the phenyl ring introduces electron-withdrawing effects, which can influence the electronic environment of the molecule and potentially enhance its bioavailability or pharmacokinetic properties.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a potential drug candidate due to its ability to interact with specific biological targets. For instance, investigations into its bioactivity have revealed promising results in inhibiting certain enzymes or receptors associated with diseases such as cancer or neurodegenerative disorders.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. The synthesis pathway typically begins with the preparation of intermediates such as substituted pyrazoles and piperidines, which are then coupled through appropriate reaction conditions to form the final product. The optimization of these reactions has been a focus of recent research efforts to improve yield and purity.

In terms of applications, this compound has shown potential in drug discovery programs, particularly in the development of kinase inhibitors or modulators of G-protein coupled receptors (GPCRs). Its structural features make it an attractive candidate for further exploration in preclinical studies aimed at identifying novel therapeutic agents.

From an environmental standpoint, understanding the toxicological profile and biodegradation pathways of this compound is essential for ensuring its safe use and disposal. Recent studies have examined its stability under various environmental conditions and its potential impact on aquatic ecosystems.

In conclusion, 1-{4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Methylpiperidin-1-yl}-2-(2-fluorophenoxy)Ethan-1-one (CAS No. 1286720-27-1) represents a significant advancement in organic synthesis with promising applications in pharmaceutical research. Its unique structure and functional groups make it a valuable tool for exploring new therapeutic strategies and chemical entities.

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